5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol
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Overview
Description
5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol: is a chemical compound with the molecular formula C9H9Cl2NO. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of two chlorine atoms at the 5th and 7th positions and a hydroxyl group at the 6th position on the isoquinoline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol typically involves the chlorination of 1,2,3,4-tetrahydroisoquinoline followed by hydroxylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and hydroxylating agents like sodium hydroxide or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes chlorination, cyclization, and hydroxylation steps under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of substituted isoquinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to naturally occurring isoquinolines.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs targeting neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions. The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions.
Comparison with Similar Compounds
- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline
- 6-Hydroxy-1,2,3,4-tetrahydroisoquinoline
- 5-Chloro-1,2,3,4-tetrahydroisoquinoline
Comparison: 5,7-Dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline, the hydroxyl group in this compound enhances its reactivity and potential for hydrogen bonding, making it more versatile in chemical synthesis and biological interactions. The presence of two chlorine atoms also increases its lipophilicity and potential for membrane permeability, which can be advantageous in drug design.
Properties
CAS No. |
876108-97-3 |
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Molecular Formula |
C9H9Cl2NO |
Molecular Weight |
218.08 g/mol |
IUPAC Name |
5,7-dichloro-1,2,3,4-tetrahydroisoquinolin-6-ol |
InChI |
InChI=1S/C9H9Cl2NO/c10-7-3-5-4-12-2-1-6(5)8(11)9(7)13/h3,12-13H,1-2,4H2 |
InChI Key |
SBDDVAHCMMAZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=CC(=C(C(=C21)Cl)O)Cl |
Origin of Product |
United States |
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